carboranyl oligophosphate CB10

boron neutron capture therapy boron loading BNCT reagent design

Carboranyl oligophosphate CB10 (registry number 158886-03-4, also designated CB is a synthetic, homogeneous oligomeric nido‑carboranyl phosphate diester carrying 10 nido‑carborane cages that together deliver 90 boron‑10 atoms per molecule. It bears a pseudo‑5′‑terminal amino group for covalent bioconjugation and a thymidine moiety at the pseudo‑3′‑terminus.

Molecular Formula C9H8O3
Molecular Weight 0
CAS No. 158886-03-4
Cat. No. B1176844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarboranyl oligophosphate CB10
CAS158886-03-4
Synonymscarboranyl oligophosphate CB10
Molecular FormulaC9H8O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboranyl Oligophosphate CB10 (CAS 158886-03-4): A Boron-Rich BNCT Targeting Agent for Antibody Conjugation


Carboranyl oligophosphate CB10 (registry number 158886-03-4, also designated CB 10) is a synthetic, homogeneous oligomeric nido‑carboranyl phosphate diester carrying 10 nido‑carborane cages that together deliver 90 boron‑10 atoms per molecule [1]. It bears a pseudo‑5′‑terminal amino group for covalent bioconjugation and a thymidine moiety at the pseudo‑3′‑terminus [1][2]. CB10 was expressly designed as a high‑boron‑payload reagent for antibody‑mediated boron neutron capture therapy (BNCT) of solid tumors, and its sodium salt exhibits extensive aqueous solubility due to the anionic phosphate‑diester backbone [1][2].

Why Carboranyl Oligophosphate CB10 Cannot Be Replaced by Generic Boron Carriers


The two boron delivery agents used in all clinical BNCT trials to date—boronophenylalanine (BPA) and sodium borocaptate (BSH)—deliver only one boron atom per molecule (BPA) or 12 boron atoms per molecule (BSH), and subcellular fractionation studies demonstrate that both agents localize predominantly in the cytoplasm with minimal nuclear accumulation [1][2]. In contrast, CB10 is a macromolecular boron carrier purpose‑built for covalent antibody conjugation, carrying 90 boron‑10 atoms on a single oligomeric scaffold while retaining 80–90 % of the antibody’s immunoreactivity after coupling [3]. Attempting to substitute a small‑molecule boron drug for CB10 in an antibody‑conjugate BNCT strategy would forfeit both the multi‑cage boron density and the tumor‑antigen targeting specificity that distinguish this reagent class.

Carboranyl Oligophosphate CB10: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Boron Atom Payload: CB10 Delivers 90 Boron‑10 Atoms per Molecule vs. 1 (BPA) and 12 (BSH)

CB10 contains 10 nido‑carborane cages bearing a total of 90 boron‑10 atoms per oligomer molecule [1]. The clinical gold‑standard agents BPA and BSH deliver only 1 and 12 boron atoms per molecule, respectively [2]. This represents a 90‑fold advantage over BPA and a 7.5‑fold advantage over BSH in boron atoms delivered per targeting moiety, which directly impacts the number of neutron capture events achievable per antibody–antigen binding event.

boron neutron capture therapy boron loading BNCT reagent design

Antibody Conjugation Efficiency: >90 % of mT84.66 Antibody Conjugated at 10:1 Input Molar Ratio

Using the homobifunctional linker disuccinimidyl suberate (DSS), CB10 was conjugated to the anti‑CEA monoclonal antibody T84.66. At an input molar ratio of 10:1 (CB10:T84.66), greater than 90 % of the antibody was conjugated to CB10, as monitored by native polyacrylamide gel electrophoresis mobility shift and silver nitrate staining [1]. The amount of CB10 covalently incorporated ranged from 1.2 to 6.2 moles CB10 per mole of antibody, with specific (covalent) incorporation reaching 2.0–5.1 moles per mole antibody after Sephadex G‑25 purification [1].

antibody conjugation bioconjugation efficiency BNCT immunoconjugate

Immunoreactivity Retention: 80–90 % of Anti‑CEA Binding Preserved After Multi‑Copy CB10 Conjugation

After conjugation with up to 6.2 moles of CB10 per mole of antibody, the CB10‑mT84.66 conjugate retained 80–90 % of its CEA‑binding immunoreactivity relative to unmodified mT84.66 (92 %), as measured by a CEA affinity column assay [1]. Even at the highest incorporation levels tested (corresponding to a 25:1 input molar ratio), immunoreactivity remained at approximately 84 % [1]. This preservation of antigen‑binding function contrasts with the known propensity of heavily derivatized antibodies to lose target affinity.

immunoreactivity CEA antigen binding antibody–drug conjugate

Nuclear Accumulation: Nido‑Carboranyl OPDs Accumulate in the Nucleus Within 2 h and Are Retained for ≥24 h, Unlike Cytoplasm‑Localized BPA and BSH

Fluorescein‑labeled nido‑carboranyl oligomeric phosphate diesters (nido‑OPDs), the class to which CB10 belongs, accumulate in the cell nucleus of TC7 cells within 2 h after cytoplasmic microinjection and remain predominantly nuclear after 24 h [1]. Cell‑free digitonin‑permeabilization assays confirmed nuclear accumulation occurs without cytosolic factors, indicating passive diffusion and intranuclear retention [1]. In contrast, subcellular fractionation studies of the clinical agents BPA and BSH show that boron localizes primarily in the cytoplasm and lysosomes, with only minimal concentrations found in the nucleus [2].

subcellular localization nuclear targeting BNCT efficacy

In Vivo Biodistribution: CB10‑mT84.66 Conjugate Tumor Uptake of 6.6 % ID/g at 48 h with Rapid Hepatic Clearance

Biodistribution studies in athymic nude mice bearing LS‑174T human colon carcinoma xenografts showed that the CB10‑mT84.66 conjugate achieved tumor uptake of 6.6 % of the injected dose per gram (% ID/g) at 48 h post‑injection, compared to 33 % ID/g for the unmodified ¹²⁵I‑mT84.66 antibody control [1]. Both free CB10 and the CB10‑mT84.66 conjugate exhibited high liver uptake followed by rapid clearance, attributed to a dehalogenation or biliary clearance mechanism [1]. The reduced tumor uptake relative to unmodified antibody was noted as a limitation that prompted subsequent chemical redesign of the oligomeric trailer backbone.

biodistribution tumor uptake pharmacokinetics BNCT

Physicochemical Identity: Homogeneous Mass of 3669 Da (MALDI‑TOF) and Aqueous Solubility as Sodium Salt

The molecular mass of CB10 (sodium salt form) was determined as 3669 Da by negative‑ion MALDI‑TOF mass spectrometry, with the doubly charged (MH₂⁻), singly charged (MH⁻), and singly charged dimer (m/z = 7600) species all observed [1]. The experimentally determined mass is intermediate between the predicted mass of the fully protonated form (3514.9 Da) and the fully sodiated form (3956.5 Da), consistent with a mixed counter‑ion composition [1]. In contrast to the hydrophobic peptide‑based carborane conjugates previously investigated, which adversely affected biodistribution, CB10's phosphate‑diester backbone confers extensive water solubility [1].

molecular weight determination water solubility quality control MALDI‑TOF

Carboranyl Oligophosphate CB10: Validated Research and Procurement Application Scenarios


Development of Antibody–Boron Conjugates for Tumor‑Selective BNCT

CB10 is purpose‑designed for covalent conjugation to tumor‑targeting monoclonal antibodies via its pseudo‑5′‑terminal amino group using homobifunctional (DSS) or heterobifunctional (MBS) linkers. The demonstrated >90 % conjugation efficiency at a 10:1 input ratio, with retention of 80–90 % immunoreactivity [1], makes it a suitable boron‑loading reagent for laboratories constructing antibody–boron conjugates for preclinical BNCT efficacy studies against CEA‑expressing solid tumors.

Subcellular Boron Localization and Nuclear Targeting Research

As a member of the nido‑carboranyl oligomeric phosphate diester (nido‑OPD) class, CB10 shares the nuclear‑accumulating property demonstrated for fluorescein‑labeled nido‑OPDs, which localize to the cell nucleus within 2 h and are retained for ≥24 h [2]. Researchers investigating the impact of subcellular boron distribution on BNCT cytotoxicity can employ CB10 as a well‑characterized, homogeneous nido‑OPD scaffold for nuclear‑targeting studies.

Benchmarking Next‑Generation Carboranyl Phosphate Diester Trailers

The comprehensive characterization data for CB10—including MALDI‑TOF mass (3669 Da), boron payload (90 atoms), conjugation stoichiometry (1.2–6.2 mol/mol antibody), and in vivo biodistribution (6.6 % ID/g tumor at 48 h, with predominant hepatic uptake) [1]—establish a quantitative baseline against which improved second‑generation oligomeric phosphate diester trailers can be compared. Procurement of CB10 enables direct side‑by‑side evaluation of redesigned scaffolds with modified backbone architectures or altered carborane cage placement.

Dual‑Label Radiochemical Tracing of Bioconjugate Pharmacokinetics

CB10 can be radioiodinated with ¹³¹I via a solid‑phase iodogen reaction, enabling dual‑label biodistribution studies when paired with ¹²⁵I‑labeled antibody [1]. This capability allows independent tracking of the boron carrier and the targeting antibody in vivo, providing the pharmacokinetic data required to deconvolute carrier‑specific clearance mechanisms from antibody‑mediated tumor retention.

Quote Request

Request a Quote for carboranyl oligophosphate CB10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.